molecular formula C23H20ClN3O B11188489 9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one

Cat. No.: B11188489
M. Wt: 389.9 g/mol
InChI Key: HMFHATXBTNGIKY-UHFFFAOYSA-N
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Description

9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is a heterocyclic compound that belongs to the class of pyrazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a quinazoline core fused with a pyrazole ring, and it is substituted with a 4-chlorophenyl group, a methyl group, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by the reaction of hydrazine hydrate with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Formation of the Quinazoline Core: The quinazoline core is synthesized by the condensation of anthranilic acid or its derivatives with an appropriate aldehyde or ketone in the presence of a catalyst such as acetic acid or sulfuric acid.

    Fusion of Pyrazole and Quinazoline Rings: The final step involves the cyclization of the pyrazole and quinazoline intermediates. This can be achieved by heating the intermediates in the presence of a dehydrating agent such as phosphorus oxychloride or polyphosphoric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the compound can occur at the carbonyl group, resulting in the formation of an alcohol derivative.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the 4-chlorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antimicrobial agent. Its unique structure allows it to interact with various biological targets.

    Biological Imaging: Due to its potential luminescent properties, the compound can be used as a fluorescent probe in biological imaging.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and luminescent materials.

Mechanism of Action

The mechanism of action of 9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine: Similar in structure but with a pyrimidine ring instead of a quinazoline ring.

    Thiazolo[2,3-b]quinazoline: Contains a thiazole ring fused with a quinazoline ring.

    Triazolo[1,5-a]pyrimidine: Contains a triazole ring fused with a pyrimidine ring.

Uniqueness

9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydropyrazolo[5,1-b]quinazolin-8(4H)-one is unique due to its specific substitution pattern and the combination of the pyrazole and quinazoline rings

Properties

Molecular Formula

C23H20ClN3O

Molecular Weight

389.9 g/mol

IUPAC Name

9-(4-chlorophenyl)-2-methyl-3-phenyl-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H20ClN3O/c1-14-20(15-6-3-2-4-7-15)23-25-18-8-5-9-19(28)21(18)22(27(23)26-14)16-10-12-17(24)13-11-16/h2-4,6-7,10-13,22,25H,5,8-9H2,1H3

InChI Key

HMFHATXBTNGIKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(C3=C(CCCC3=O)NC2=C1C4=CC=CC=C4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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